Computed Lipophilicity and Hydrogen-Bonding Capacity Differentiate the Trimethylpyrazole Scaffold from 2-Phenylthiazolidine-4-carboxylic Acid
The target compound's computed XLogP3-AA is -1.7, which is 0.9 log units lower (more hydrophilic) than the -0.8 value of 2-phenylthiazolidine-4-carboxylic acid [1][2]. Additionally, the target compound possesses five hydrogen-bond acceptors versus four for the phenyl analog, reflecting the contribution of the pyrazole nitrogen atoms [1][2]. These computed descriptors are derived from the XLogP3 3.0 algorithm and Cactvs atom typing within PubChem, ensuring a consistent comparison framework.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = -1.7; H-bond acceptors = 5 |
| Comparator Or Baseline | 2-Phenylthiazolidine-4-carboxylic acid: XLogP3-AA = -0.8; H-bond acceptors = 4 |
| Quantified Difference | ΔXLogP3 = -0.9 (target more hydrophilic); +1 H-bond acceptor |
| Conditions | Computed by XLogP3 3.0 / Cactvs 3.4.8.18 (PubChem release 2024.11.20) |
Why This Matters
A 0.9-unit logP shift can translate to a roughly 8-fold difference in predicted octanol-water partition coefficient, which directly influences aqueous solubility, passive membrane flux, and the compound's suitability for cell-based versus biochemical assays.
- [1] PubChem. 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid. Compound Summary CID 25220523. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/25220523 (accessed 2026-05-02). View Source
- [2] PubChem. 2-Phenylthiazolidine-4-carboxylic acid. Compound Summary CID 39237. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/39237 (accessed 2026-05-02). View Source
